molecular formula C9H14O5 B15128974 4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one

4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one

Cat. No.: B15128974
M. Wt: 202.20 g/mol
InChI Key: FQOXWSFMKSXFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one is a compound belonging to the class of iridoid monoterpenoids. Iridoids are a type of monoterpenoids biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids. They typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one involves multiple steps, starting from simple precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclopentane ring fused to the oxygen heterocycle . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity or interacting with cellular receptors . The exact pathways involved depend on the specific biological context and the target organism or system .

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one

InChI

InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3

InChI Key

FQOXWSFMKSXFDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2(C1COC(=O)C2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.